Cas no 890594-96-4 (3-(azepane-1-sulfonyl)-4-chloro-N-{2-5-(methylsulfanyl)-1,3,4-oxadiazol-2-ylphenyl}benzamide)

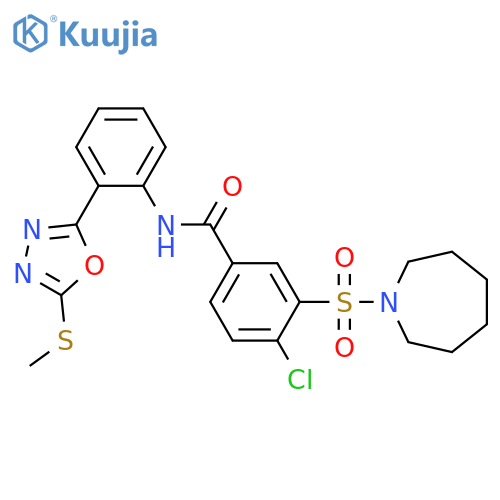

890594-96-4 structure

商品名:3-(azepane-1-sulfonyl)-4-chloro-N-{2-5-(methylsulfanyl)-1,3,4-oxadiazol-2-ylphenyl}benzamide

CAS番号:890594-96-4

MF:C22H23ClN4O4S2

メガワット:507.025421380997

CID:5438617

3-(azepane-1-sulfonyl)-4-chloro-N-{2-5-(methylsulfanyl)-1,3,4-oxadiazol-2-ylphenyl}benzamide 化学的及び物理的性質

名前と識別子

-

- 3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

- 3-(azepane-1-sulfonyl)-4-chloro-N-{2-5-(methylsulfanyl)-1,3,4-oxadiazol-2-ylphenyl}benzamide

-

- インチ: 1S/C22H23ClN4O4S2/c1-32-22-26-25-21(31-22)16-8-4-5-9-18(16)24-20(28)15-10-11-17(23)19(14-15)33(29,30)27-12-6-2-3-7-13-27/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3,(H,24,28)

- InChIKey: OBICJYSZXJQDAX-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC=C1C1=NN=C(SC)O1)(=O)C1=CC=C(Cl)C(S(N2CCCCCC2)(=O)=O)=C1

3-(azepane-1-sulfonyl)-4-chloro-N-{2-5-(methylsulfanyl)-1,3,4-oxadiazol-2-ylphenyl}benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3186-0037-20μmol |

3-(azepane-1-sulfonyl)-4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide |

890594-96-4 | 90%+ | 20μl |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3186-0037-30mg |

3-(azepane-1-sulfonyl)-4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide |

890594-96-4 | 90%+ | 30mg |

$119.0 | 2023-04-27 | |

| Life Chemicals | F3186-0037-5mg |

3-(azepane-1-sulfonyl)-4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide |

890594-96-4 | 90%+ | 5mg |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3186-0037-5μmol |

3-(azepane-1-sulfonyl)-4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide |

890594-96-4 | 90%+ | 5μl |

$63.0 | 2023-04-27 | |

| A2B Chem LLC | BA76259-5mg |

3-(azepane-1-sulfonyl)-4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide |

890594-96-4 | 5mg |

$272.00 | 2024-04-19 | ||

| Life Chemicals | F3186-0037-2mg |

3-(azepane-1-sulfonyl)-4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide |

890594-96-4 | 90%+ | 2mg |

$59.0 | 2023-04-27 | |

| Life Chemicals | F3186-0037-10μmol |

3-(azepane-1-sulfonyl)-4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide |

890594-96-4 | 90%+ | 10μl |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3186-0037-20mg |

3-(azepane-1-sulfonyl)-4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide |

890594-96-4 | 90%+ | 20mg |

$99.0 | 2023-04-27 | |

| Life Chemicals | F3186-0037-15mg |

3-(azepane-1-sulfonyl)-4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide |

890594-96-4 | 90%+ | 15mg |

$89.0 | 2023-04-27 | |

| Life Chemicals | F3186-0037-50mg |

3-(azepane-1-sulfonyl)-4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide |

890594-96-4 | 90%+ | 50mg |

$160.0 | 2023-04-27 |

3-(azepane-1-sulfonyl)-4-chloro-N-{2-5-(methylsulfanyl)-1,3,4-oxadiazol-2-ylphenyl}benzamide 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

890594-96-4 (3-(azepane-1-sulfonyl)-4-chloro-N-{2-5-(methylsulfanyl)-1,3,4-oxadiazol-2-ylphenyl}benzamide) 関連製品

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量